molecular formula C18H23N3O3S B2516544 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 2034555-24-1

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2516544
CAS RN: 2034555-24-1
M. Wt: 361.46
InChI Key: KLSIMVIDIVGYDQ-UHFFFAOYSA-N
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Description

The compound "1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one" is a chemical entity that appears to be structurally related to various synthesized compounds with potential biological activities. Although the exact compound is not described in the provided papers, the papers do discuss related compounds with similar structural motifs, such as the phenylsulfonyl group and the pyrazole ring, which are known to exhibit antiviral and antimicrobial properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine derivatives followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This suggests that the synthesis of the compound might also involve similar steps, such as the formation of the piperidine moiety and subsequent introduction of the phenylsulfonyl group.

Molecular Structure Analysis

The molecular structure of related compounds includes a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms, and is often used in medicinal chemistry due to its resemblance to the adenine part of ATP, making it a good pharmacophore . The presence of a phenylsulfonyl group is also significant, as it can influence the electronic distribution and steric hindrance of the molecule, potentially affecting its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of anilines and the introduction of substituents on the phenylsulfonyl group, which can significantly alter the biological activity of the compounds. For instance, the introduction of a p-methoxy substituent on the phenylsulfonyl group was found to abolish anti-RSV activity and reduce potency against certain viruses . This indicates that the chemical reactions and substituents used in the synthesis of the compound could be critical in determining its biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds can be inferred. These compounds are likely to be solids at room temperature and may exhibit varying solubility in organic solvents, which is important for their bioavailability and medicinal application. The presence of the sulfonyl group could also imply a certain degree of water solubility, which is beneficial for biological studies .

properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-20-11-9-17(19-20)15-7-12-21(13-8-15)18(22)10-14-25(23,24)16-5-3-2-4-6-16/h2-6,9,11,15H,7-8,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSIMVIDIVGYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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